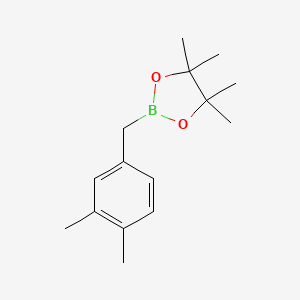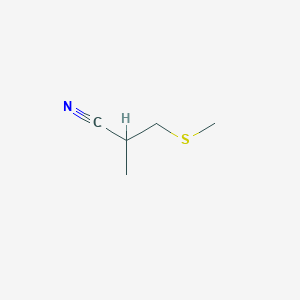
2-Methyl-3-(methylthio)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(methylthio)propanenitrile is an organic compound with the molecular formula C5H9NS It is a nitrile derivative characterized by the presence of a methylthio group attached to the third carbon of the propanenitrile chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-3-(methylthio)propanenitrile can be synthesized through several methods. One common approach involves the reaction of 2-methyl-3-bromopropanenitrile with sodium methylthiolate. The reaction typically occurs in an aprotic solvent such as dimethyl sulfoxide at elevated temperatures. The general reaction scheme is as follows:
2-Methyl-3-bromopropanenitrile+Sodium methylthiolate→this compound+Sodium bromide
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of reactants to the desired product. Parameters such as temperature, pressure, and reaction time are optimized based on the specific requirements of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-(methylthio)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as thiols, amines, or halides; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Primary amines
Substitution: Corresponding substituted nitriles
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(methylthio)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-(methylthio)propanenitrile depends on its specific application. In biological systems, it may interact with cellular components through its nitrile and methylthio groups. These interactions can lead to the modulation of enzymatic activity or disruption of cellular processes. The exact molecular targets and pathways involved vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-3-(methylthio)propanoic acid
- 2-Methyl-3-(methylthio)propanol
- 2-Methyl-3-(methylthio)propylamine
Uniqueness
2-Methyl-3-(methylthio)propanenitrile is unique due to its nitrile functional group combined with a methylthio substituent. This combination imparts distinct reactivity and properties compared to similar compounds. For example, the nitrile group allows for further functionalization through reduction or substitution reactions, while the methylthio group can undergo oxidation to form sulfoxides or sulfones.
Eigenschaften
Molekularformel |
C5H9NS |
|---|---|
Molekulargewicht |
115.20 g/mol |
IUPAC-Name |
2-methyl-3-methylsulfanylpropanenitrile |
InChI |
InChI=1S/C5H9NS/c1-5(3-6)4-7-2/h5H,4H2,1-2H3 |
InChI-Schlüssel |
DJQQHMJFVKWUCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CSC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]aceticacidhydrochloride](/img/structure/B13522379.png)
![Methyl 8-aminodispiro[3.1.36.14]decane-2-carboxylate hydrochloride](/img/structure/B13522383.png)
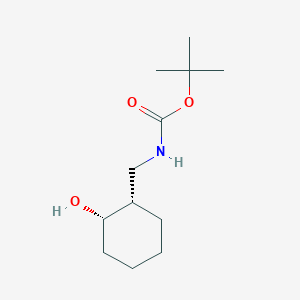

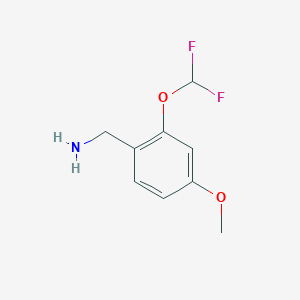

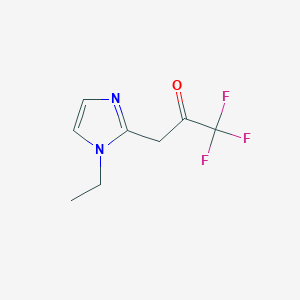
![Spiro[azetidine-3,2'-chromene]hydrochloride](/img/structure/B13522424.png)
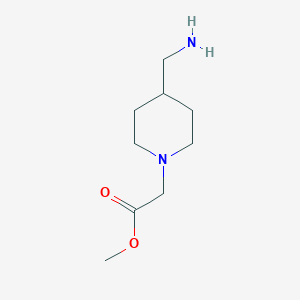
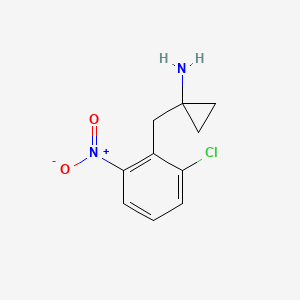
![1-[4-(Methylsulfanyl)phenyl]pentane-1,3-dione](/img/structure/B13522433.png)

